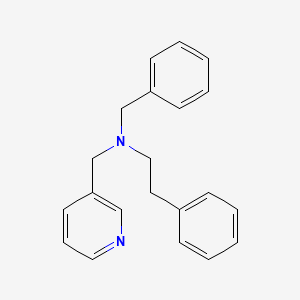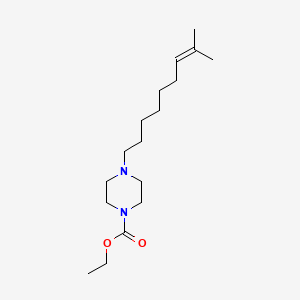
N-methyl-N-(2-nitrobenzyl)-1-butanamine
描述
N-methyl-N-(2-nitrobenzyl)-1-butanamine, commonly known as NBMI, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the family of compounds known as chelators, which are molecules that can bind to metal ions and remove them from the body. NBMI has been shown to have a high affinity for toxic metals such as mercury, lead, and cadmium, making it a promising candidate for the treatment of heavy metal toxicity.
作用机制
NBMI works by binding to metal ions and forming stable complexes that are excreted from the body. It has a high affinity for toxic metals such as mercury, lead, and cadmium, which allows it to effectively remove these metals from the body. NBMI has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
NBMI has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to effectively reduce levels of toxic metals in the body, as well as reduce oxidative stress and inflammation. NBMI has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using NBMI in lab experiments is its high affinity for toxic metals, which allows for effective removal of these metals from biological samples. NBMI is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using NBMI in lab experiments is its potential to interfere with other metal-dependent processes in the body. Careful consideration should be given to the experimental design to avoid any unintended effects.
未来方向
There are several potential future directions for research on NBMI. One area of interest is in the development of new chelators based on the structure of NBMI. These compounds may have improved properties such as increased selectivity for certain metals or improved pharmacokinetics. Another area of interest is in the development of new therapeutic applications for NBMI, such as in the treatment of neurodegenerative diseases or cancer. Additionally, further research is needed to fully understand the potential risks and benefits of NBMI in human subjects.
科学研究应用
NBMI has been the subject of several scientific studies investigating its potential therapeutic applications. One of the most promising areas of research is in the treatment of heavy metal toxicity. NBMI has been shown to bind to toxic metals such as mercury, lead, and cadmium, and remove them from the body. This makes it a potential treatment option for individuals who have been exposed to high levels of these metals.
属性
IUPAC Name |
N-methyl-N-[(2-nitrophenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-9-13(2)10-11-7-5-6-8-12(11)14(15)16/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBXJLBPNIXSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5426112 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B3851705.png)


![1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane](/img/structure/B3851735.png)
![1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide](/img/structure/B3851745.png)
![6-chloro-3-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-4H-chromen-4-one](/img/structure/B3851758.png)
![2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3851771.png)
![{1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B3851775.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3851781.png)
![1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-3-piperidinol](/img/structure/B3851785.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-6-ethyl-2-morpholin-4-ylpyrimidin-4-amine](/img/structure/B3851795.png)
![(3,4-dichlorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B3851798.png)